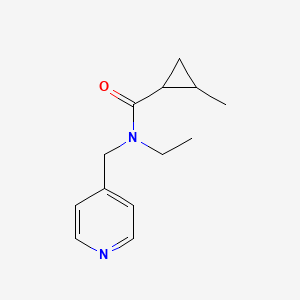
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide (also known as S44819) is a novel compound that has shown promise in scientific research. It belongs to the class of cyclopropanecarboxamide derivatives and has been synthesized using a specific method.
Wirkmechanismus
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is known to play a role in the regulation of mood and anxiety. By blocking this receptor, the compound may have anxiolytic and antidepressant effects. The exact mechanism of action of the compound is still being investigated.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce anxiety-like behaviors in animals. It has also been shown to have antidepressant-like effects in animal models of depression. The compound has been found to be well-tolerated and has not shown any significant side effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows for more specific investigation of the role of this receptor in neurological disorders. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, research could focus on developing more potent and selective compounds based on the structure of this compound.
Synthesemethoden
The synthesis of N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide involves the reaction of 2-methylcyclopropanecarboxylic acid with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a coupling agent. The resulting compound is then purified using column chromatography. This method has been reported in a scientific paper published in the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-N-(4-pyridinylmethyl)cyclopropanecarboxamide has been investigated for its potential use in the treatment of neurological disorders such as depression and anxiety. It has been shown to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The compound has also been studied for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(13(16)12-8-10(12)2)9-11-4-6-14-7-5-11/h4-7,10,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOOTTSAJHPHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)

![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)


![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)
![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)
![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5363843.png)